2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide
Description
2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide is a heterocyclic organic compound featuring a thieno[2,3-d]pyrimidinone core fused with phenyl substituents at positions 3 and 3. The molecule integrates a sulfanylacetyl linker bridging the pyrimidinone moiety to a thiophene-3-carboxamide group, with an additional phenyl substituent at position 5 of the thiophene ring. The nomenclature adheres to IUPAC guidelines for fused heterocycles and substituent prioritization, as outlined by Catterall et al. in their work on pharmacological classification systems .
Properties
IUPAC Name |
2-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N4O3S3/c32-27(37)22-16-24(20-12-6-2-7-13-20)41-28(22)33-25(36)18-40-31-34-29-26(23(17-39-29)19-10-4-1-5-11-19)30(38)35(31)21-14-8-3-9-15-21/h1-17H,18H2,(H2,32,37)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNBNJSLXQTRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a thieno[2,3-d]pyrimidine core substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 414.52 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This is supported by evidence showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting high potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Preliminary tests show that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Case Study : A study reported that the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating potential for development as an antibacterial agent.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of the compound:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 6 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Toxicity Profile
Toxicological assessments reveal that while the compound shows promising biological activity, it also exhibits some toxicity:
- Acute Toxicity : In rodent models, the LD50 value was determined to be approximately 250 mg/kg, indicating moderate toxicity.
- Long-term Effects : Chronic exposure studies are ongoing to evaluate potential carcinogenic effects and organ-specific toxicity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Features
Pharmacological Implications
- Target Selectivity: The thienopyrimidinone core may confer affinity for kinases or voltage-gated ion channels, as suggested by the IUPHAR classification framework for ion channel modulators . In contrast, the bicycloheptane core in PF 43(1) Compound o is associated with β-lactamase inhibition due to its structural resemblance to penicillin derivatives .
Research Findings and Gaps
- Potential kinase inhibition: Similar thienopyrimidinone derivatives exhibit activity against EGFR and VEGFR kinases.
- Limited metabolic data: Unlike PF 43(1) compounds, which are well-characterized for stability, the target compound’s metabolic fate remains unexplored.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Formation of the thieno[2,3-d]pyrimidinone core via cyclization of substituted thiophenes with urea derivatives.
- Introduction of sulfanylacetyl and phenylcarboxamide moieties through nucleophilic substitution or coupling reactions . Key intermediates are characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purity is assessed via HPLC (>95% threshold) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
- FT-IR : Validates functional groups like amide (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
Q. How is purity assessed, and what analytical thresholds are used in pharmacological studies?
Purity is evaluated via reverse-phase HPLC with UV detection (λ = 254 nm). Pharmacological studies require ≥95% purity, validated using calibration curves against reference standards .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for structurally analogous compounds?
Discrepancies in yields (e.g., 70–96% for similar thienopyrimidines ) are addressed by:
Q. How are structure-activity relationship (SAR) studies designed for this compound’s derivatives?
SAR workflows include:
- Systematic modification of substituents (e.g., phenyl, sulfanyl groups) to assess impact on bioactivity .
- Molecular docking to predict binding affinity with targets (e.g., kinases, enzymes) .
- Correlation of logP and polar surface area with cellular permeability .
Q. What in vitro assays are suitable for evaluating its antioxidant or anti-inflammatory potential?
- Antioxidant : DPPH radical scavenging assay (IC50 values), FRAP (ferric reducing power) .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (ELISA quantification) .
- Dose-response curves (0.1–100 µM) with positive controls (e.g., ascorbic acid, indomethacin) .
Q. How can computational modeling predict metabolic stability or toxicity?
- ADMET prediction tools (e.g., SwissADME, ProTox-II) assess:
- Metabolic sites (cytochrome P450 interactions).
- Toxicity endpoints (hepatotoxicity, mutagenicity) .
- MD simulations evaluate binding stability in target active sites .
Q. What methods address discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
- Metabolite identification using LC-MS/MS to detect active/inactive derivatives .
- Adjust formulations (e.g., nano-encapsulation) to enhance solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
